Methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate
Overview
Description
Methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate typically involves the reaction of 5-methylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the desired ester compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols.
Substitution: Products may include various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-(5-methylthiophen-2-yl)acrylate
- 5-Methylthiophene-2-boronic acid
Uniqueness
Methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
methyl 2-(5-methylthiophen-2-yl)-2-oxoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-5-3-4-6(12-5)7(9)8(10)11-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFYLGNJCIDUMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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